molecular formula C23H19D8Cl2N3O2 B1662822 Aripiprazole-d8 CAS No. 1089115-06-9

Aripiprazole-d8

Katalognummer B1662822
CAS-Nummer: 1089115-06-9
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: CEUORZQYGODEFX-FUEQIQQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aripiprazole-d8 is the labelled analogue of Aripiprazole . Aripiprazole, a dihydroquinolinone derivative, is an antagonist of Dopamine-2 receptor and a partial agonist of 5-HT1A receptor . It is used as an atypical antipsychotic agent . It is also used alone or together with other medicines to treat mental conditions such as bipolar I disorder (manic-depressive illness), major depressive disorder, and schizophrenia .


Synthesis Analysis

The synthesis of Aripiprazole-d8 involves complexation with cyclodextrins (CDs) designed to improve drug solubility and consequently its bioavailability .


Molecular Structure Analysis

The molecular structure of Aripiprazole-d8 involves a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . Further studies on the molecular surface electrostatic potential (MSEP) of APZ molecules in APZ Form III and Form H1 crystal structures were calculated by wave function analysis .


Chemical Reactions Analysis

Aripiprazole-d8 forms inclusion complexes with two β-cyclodextrin derivatives, namely random methyl-β-cyclodextrin (RAMEB) and heptakis (2,3,6-tri-O-methyl)-β-cyclodextrin . The stoichiometry of both APR/CDs inclusion complexes was found as 1:2 .


Physical And Chemical Properties Analysis

Aripiprazole-d8 has a density of 1.3±0.1 g/cm3, a boiling point of 646.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . Its molar refractivity is 120.3±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Schizophrenia Treatment

Aripiprazole-d8’s application in schizophrenia treatment is based on its pharmacological profile as a partial agonist at dopamine D2 receptors. It has been shown to be effective and well-tolerated in both short-term (4–8 weeks) and long-term (26 and 52 weeks) clinical trials . Its modulatory properties on neurotransmitter systems make it a valuable tool for managing acute and chronic symptoms of schizophrenia.

Neurotransmitter Modulation Research

Aripiprazole-d8 serves as a research tool in studying the modulation of neurotransmitter systems. Its broad pharmacological profile allows researchers to investigate its effects on neuronal plasticity and other psychopathological conditions .

Comparative Pharmacology Studies

Researchers use Aripiprazole-d8 to compare the efficacy and safety profiles of different antipsychotic drugs. It has been found to cause significantly lower weight gain and fewer metabolic changes compared to other antipsychotics .

Side Effect Profile Analysis

Aripiprazole-d8 is instrumental in analyzing the side effect profiles of antipsychotic medications. Studies have shown that it causes fewer extrapyramidal side effects and requires less use of antiparkinsonian drugs compared to typical antipsychotics .

Wirkmechanismus

Target of Action

Aripiprazole-d8, a deuterated derivative of Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also acts as an antagonist of alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in regulating mood and psychotic disorders .

Mode of Action

Aripiprazole-d8 exhibits partial agonist activity on D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine depending on the endogenous dopamine levels . It’s also been shown to exert greater agonist activity at presynaptic D2 autoreceptors than at postsynaptic D2 receptors .

Biochemical Pathways

Aripiprazole-d8 affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . It particularly impacts the mesolimbic and mesocortical pathways , which are key brain pathways involved in mood and psychotic disorders .

Pharmacokinetics

The mean elimination half-lives of Aripiprazole are about 75 hours for Aripiprazole and 94 hours for dehydro-aripiprazole . For populations that are poor CYP2D6 metabolizers, the half-life of Aripiprazole is 146 hours . Other studies have reported a half-life of 61.03±19.59 hours .

Result of Action

The unique pharmacological profile of Aripiprazole-d8 provides ‘adaptive’ pharmacological activity . It reduces dopaminergic neurotransmission through partial agonism of D2 receptors, mainly in the mesolimbic and mesocortical pathways . This results in the reduction of both positive and negative symptoms in conditions like schizophrenia .

Action Environment

The efficacy of Aripiprazole-d8 can be mainly attributed to its combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . The effect of chronic administration of Aripiprazole on D2R affinity state and number has been especially highlighted, with relevant translational implications for long-term treatment of psychosis .

Safety and Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, wash off immediately with plenty of water for at least 15 minutes .

Zukünftige Richtungen

Aripiprazole exhibited efficacy similar to that of other antipsychotic drugs and a better safety profile than that of typical (i.e., less some extrapyramidal side effects) and atypical (i.e., less metabolic changes) antipsychotic drugs . The study presented one potential alternative salt of aripiprazole and provided a potential strategy to increase the solubility of poorly water-soluble drugs .

Eigenschaften

IUPAC Name

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUORZQYGODEFX-FUEQIQQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648854
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aripiprazole-d8

CAS RN

1089115-06-9
Record name 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl-2,2,3,3,5,5,6,6-d8]butoxy]-3,4-dihydro-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089115-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-{4-[4-(2,3-Dichlorophenyl)(~2~H_8_)piperazin-1-yl]butoxy}-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aripiprazole-d8
Reactant of Route 2
Reactant of Route 2
Aripiprazole-d8
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Aripiprazole-d8
Reactant of Route 4
Reactant of Route 4
Aripiprazole-d8
Reactant of Route 5
Reactant of Route 5
Aripiprazole-d8
Reactant of Route 6
Aripiprazole-d8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.